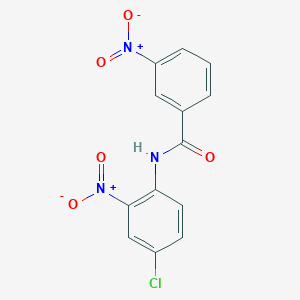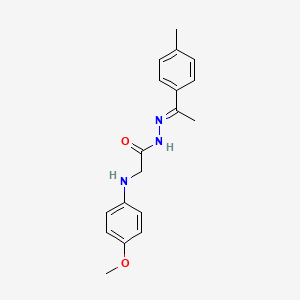![molecular formula C17H12Cl3N3OS B11985492 (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985492.png)
(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups. The presence of chlorobenzylidene and dichlorobenzyl groups in its structure contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,5-dichlorobenzyl isothiocyanate under controlled conditions to yield the final thiazolidinone compound. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may require the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorobenzylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted thiazolidinone derivatives.
科学研究应用
(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(2E)-(2-bromobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorobenzylidene and dichlorobenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C17H12Cl3N3OS |
|---|---|
分子量 |
412.7 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Cl3N3OS/c18-12-5-6-14(20)11(7-12)8-15-16(24)22-17(25-15)23-21-9-10-3-1-2-4-13(10)19/h1-7,9,15H,8H2,(H,22,23,24)/b21-9+ |
InChI 键 |
PUDREYXQWCINLU-ZVBGSRNCSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11985414.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11985420.png)
![9-Chloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985427.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11985443.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11985448.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11985461.png)
![2-methyl-3-{[(E)-naphthalen-1-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985466.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B11985467.png)
![2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11985474.png)

![1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985493.png)
